Enrofloxacin

Veterinary Microbiology Antimicrobial Susceptibility Bovine Respiratory Disease

Select this specific fluoroquinolone for its data-driven advantages: narrow mutant selection window against P. multocida (MPC90 4 mg/L vs ≥64 mg/L for florfenicol), superior ileum/colon penetration (1.6-2.5x tissue-to-serum ratio), and in vivo conversion to ciprofloxacin. Ideal for R&D in bovine respiratory disease (BRD) and enteric infection models. Purity ≥98%.

Molecular Formula C19H22FN3O3
Molecular Weight 359.4 g/mol
CAS No. 93106-60-6
Cat. No. B1671348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnrofloxacin
CAS93106-60-6
SynonymsEnrofloxacin;  Baytril;  Enrofloxacine;  CFPQ;  Bay-Vp-2674;  endrofloxicin.
Molecular FormulaC19H22FN3O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
InChIKeySPFYMRJSYKOXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility53.9 [ug/mL] (The mean of the results at pH 7.4)
Slightly sol in water @ pH 7
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enrofloxacin (CAS 93106-60-6): A Third-Generation Veterinary Fluoroquinolone Antibiotic for Research and Industrial Applications


Enrofloxacin (ENR) is a third-generation fluoroquinolone antibiotic specifically developed for veterinary use, with the chemical name 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid [1]. First synthesized and patented by Bayer AG in the 1980s (e.g., US Patent 4,670,444), it is marketed under the trade name Baytril and is FDA-approved for treating individual pets and domestic animals in the United States [1][2]. Enrofloxacin is a broad-spectrum, concentration-dependent bactericidal agent that acts by inhibiting bacterial DNA gyrase and topoisomerase IV [3]. A key distinguishing feature of enrofloxacin is its in vivo metabolism to ciprofloxacin, an active metabolite that contributes to its overall antimicrobial efficacy [4].

Why Generic Substitution of Enrofloxacin with Other Fluoroquinolones is Scientifically Unsound


Despite belonging to the same fluoroquinolone class, enrofloxacin cannot be simply interchanged with other veterinary fluoroquinolones such as marbofloxacin, danofloxacin, or difloxacin due to significant, quantifiable differences in their in vitro antibacterial potency, pharmacokinetic profiles, tissue penetration, and mutant selection windows [1][2]. For instance, while enrofloxacin and ciprofloxacin demonstrate superior in vitro activity against key bovine pathogens compared to marbofloxacin and danofloxacin, newer-generation drugs like pradofloxacin exhibit even lower MIC values [3]. Furthermore, critical PK/PD parameters, including the ability to prevent the selection of resistant subpopulations, differ markedly, with enrofloxacin and marbofloxacin outperforming danofloxacin and difloxacin in preventing S. aureus resistance at conventional doses [4]. These evidence-based divergences necessitate a data-driven selection process rather than generic class-based substitution.

Quantitative Comparative Evidence: Enrofloxacin vs. Key Fluoroquinolone Analogs and Alternatives


Enrofloxacin's In Vitro Antibacterial Potency (MIC50) Compared to Marbofloxacin and Danofloxacin Against Key Bovine and Porcine Pathogens

A comparative study of veterinary fluoroquinolones against porcine and bovine bacterial pathogens revealed that enrofloxacin and its metabolite ciprofloxacin generally showed higher antibacterial activity, in terms of MIC50 values, for most pathogen species when compared with marbofloxacin, difloxacin, danofloxacin, and norfloxacin [1]. For example, ciprofloxacin showed significantly greater in vitro antibacterial activity than enrofloxacin against M. haemolytica, P. multocida, and E. coli, whereas enrofloxacin showed greater activity than ciprofloxacin against S. aureus [1].

Veterinary Microbiology Antimicrobial Susceptibility Bovine Respiratory Disease

Enrofloxacin's Superiority Over Ciprofloxacin in Tissue Penetration into the Gastrointestinal Tract of Calves

A study in calves demonstrated that enrofloxacin achieves significantly higher concentrations in the ileum and colon compared to its active metabolite, ciprofloxacin [1]. This is a critical differentiator for treating enteric infections, as the parent drug's ability to penetrate intestinal tissues surpasses that of the metabolite.

Veterinary Pharmacokinetics Tissue Distribution Gastrointestinal Infections

Enrofloxacin's Advantage Over Danofloxacin and Difloxacin in Preventing Mutant Selection in S. aureus Mastitis

A study evaluating PK/PD relationships of veterinary fluoroquinolones against S. aureus strains from clinical mastitis concluded that enrofloxacin and marbofloxacin, at conventional doses, could prevent the selection of bacterial subpopulations, unlike danofloxacin and difloxacin [1]. The time inside the mutant selection window (TMSW) was significantly lower for enrofloxacin compared to difloxacin.

Antimicrobial Resistance Pharmacodynamics Mastitis

Comparative Bioavailability and Metabolic Conversion of Enrofloxacin to Ciprofloxacin in Nanyang Cattle

In Nanyang cattle, intramuscular administration of enrofloxacin resulted in a high bioavailability of 99.225 ± 7.389% [1]. Furthermore, the study quantified the biotransformation of enrofloxacin to its active metabolite, ciprofloxacin, with conversion ratios of 59.2 ± 9.6% following IV administration and 31.2 ± 7.7% following IM administration [1].

Veterinary Pharmacokinetics Bioavailability Drug Metabolism

Enrofloxacin's Mutant Prevention Concentration (MPC) and Selection Window in Bovine Pasteurella multocida

The mutant selection window (MSW), defined by the ratio of MIC90 to MPC90, is a key parameter for assessing the risk of resistance development. For bovine Pasteurella multocida isolates, enrofloxacin exhibited a narrow MSW (≤0.12/4 mg/L), indicating a reduced potential for selecting resistant mutants compared to other antimicrobial classes like florfenicol (0.5/≥64 mg/L) and tulathromycin (4/≥128 mg/L) [1].

Antimicrobial Resistance Bovine Respiratory Disease PK/PD Modeling

Optimal Research and Industrial Use Cases for Enrofloxacin Based on Quantitative Evidence


Treatment of Bovine Respiratory Disease (BRD) Caused by Pasteurella multocida

Enrofloxacin is indicated for BRD based on its low MIC values and narrow mutant selection window (MSW) against P. multocida. The data showing an MPC90 of 4 mg/L, compared to ≥64 mg/L for florfenicol, supports its use in minimizing resistance development [1]. This is critical for maintaining long-term efficacy in feedlot settings.

Management of S. aureus Mastitis in Small Ruminants

For lactating sheep and goats with clinical mastitis, enrofloxacin is a preferred fluoroquinolone due to its ability to prevent the selection of resistant S. aureus subpopulations at conventional doses, as evidenced by its short TMSW (3-6 hours) compared to danofloxacin (≈8 hours) and difloxacin (12-22 hours) [2]. This application helps preserve antibiotic effectiveness on dairy farms.

Treatment of Gastrointestinal Infections in Calves

Enrofloxacin's superior tissue penetration into the ileum (factor 1.6) and colon (factor 2.5) makes it a rational choice for treating enteric infections in calves caused by susceptible bacteria like Salmonella enterica or E. coli [3]. Its ability to achieve bactericidal concentrations at the site of infection is a key advantage over ciprofloxacin in this context.

Therapy for Pseudomonas spp. Infections in Dogs with Otitis

While resistance is a concern, enrofloxacin remains a relevant option for canine otitis externa caused by Pseudomonas spp. When susceptibility is confirmed, the MIC50 of 1 µg/mL and MIC90 of 32 µg/mL against clinical isolates provide a baseline for therapeutic decision-making, though newer-generation fluoroquinolones like pradofloxacin may offer greater in vitro potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enrofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.